Ethynylestradiol-3-o-glucuronide

Overview

Description

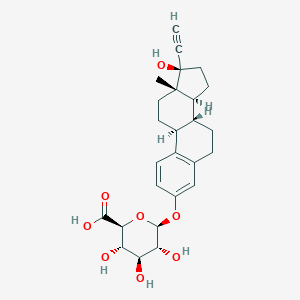

Ethynylestradiol-3-o-glucuronide is a synthetic derivative of ethynylestradiol, a widely used estrogen medication. This compound is formed by the glucuronidation of ethynylestradiol, which involves the addition of a glucuronic acid moiety to the parent molecule. This modification enhances the solubility and excretion of the compound, making it an important metabolite in the pharmacokinetics of ethynylestradiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethynylestradiol-3-o-glucuronide typically involves the enzymatic or chemical glucuronidation of ethynylestradiol. Enzymatic glucuronidation is often carried out using uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ethynylestradiol . Chemical glucuronidation can be achieved using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UGTs expressed in microbial systems . The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize the efficiency of the glucuronidation reaction .

Chemical Reactions Analysis

Types of Reactions: Ethynylestradiol-3-o-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation reactions . Hydrolysis of the glucuronide moiety can occur under acidic or enzymatic conditions, leading to the release of the parent ethynylestradiol . Oxidation reactions can modify the ethynyl or hydroxyl groups, while conjugation reactions can further modify the glucuronide moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and enzymes . For example, hydrolysis can be carried out using hydrochloric acid or β-glucuronidase enzyme . Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide .

Major Products Formed: The major products formed from the reactions of this compound include ethynylestradiol, oxidized derivatives, and various conjugates . These products can have different pharmacological and toxicological properties compared to the parent compound .

Scientific Research Applications

Ethynylestradiol-3-o-glucuronide has several scientific research applications, particularly in the fields of pharmacology, toxicology, and endocrinology . It is used as a reference standard in studies investigating the metabolism and excretion of ethynylestradiol . Additionally, it serves as a model compound for studying the glucuronidation process and the role of UGTs in drug metabolism . In toxicology, this compound is used to assess the impact of glucuronidation on the toxicity and bioavailability of estrogenic compounds .

Mechanism of Action

Ethynylestradiol-3-o-glucuronide exerts its effects primarily through its parent compound, ethynylestradiol . Ethynylestradiol is an agonist of estrogen receptors, which are nuclear receptors that regulate the expression of genes involved in reproductive and metabolic processes . Upon binding to estrogen receptors, this compound can modulate the transcription of target genes, leading to various physiological effects . The glucuronidation of ethynylestradiol enhances its solubility and excretion, thereby influencing its pharmacokinetics and overall biological activity .

Comparison with Similar Compounds

Ethynylestradiol-3-o-glucuronide can be compared with other glucuronidated estrogens, such as estradiol-3-o-glucuronide and estrone-3-o-glucuronide . These compounds share similar structural features and undergo similar metabolic pathways . this compound is unique in its ethynyl substitution at the C17 position, which confers distinct pharmacokinetic and pharmacodynamic properties . This modification enhances the oral bioavailability and metabolic stability of this compound compared to other glucuronidated estrogens .

List of Similar Compounds:- Estradiol-3-o-glucuronide

- Estrone-3-o-glucuronide

- Ethynylestradiol sulfate

- Ethynylestradiol-17-o-glucuronide

Biological Activity

Ethynylestradiol-3-O-glucuronide (EE-3-G) is a significant metabolite of ethinyl estradiol (EE), a synthetic estrogen commonly used in hormonal contraceptives. Understanding the biological activity of EE-3-G is crucial for evaluating its pharmacological effects, environmental impact, and potential health risks.

Overview of this compound

Ethynylestradiol is a potent estrogen that undergoes extensive metabolism in the liver, primarily through glucuronidation, resulting in the formation of EE-3-G. This compound is characterized by its high water solubility, which influences its pharmacokinetics and biological interactions.

Biological Activity

Estrogen Receptor Binding

EE-3-G exhibits a lower affinity for estrogen receptors compared to its parent compound, ethinyl estradiol. Studies indicate that while EE can effectively activate estrogen receptors (ERα and ERβ), EE-3-G acts primarily as a metabolite with reduced estrogenic activity. This diminished activity may influence its role in various biological processes, including reproductive health and endocrine function .

Metabolism and Excretion

EE-3-G is predominantly excreted via urine, reflecting its role as a detoxified form of ethinyl estradiol. The glucuronidation process enhances the elimination of estrogens from the body, thereby modulating their systemic effects. This metabolic pathway is critical for understanding the pharmacokinetics of hormonal contraceptives .

Environmental Impact

Biodegradation Studies

Research has shown that EE-3-G can persist in aquatic environments, raising concerns about its ecological impact. A study investigated the degradation of estrogen conjugates in river water and sediment, revealing that EE-3-G undergoes microbial degradation but can still affect aquatic organisms due to its estrogenic properties .

| Study | Findings | Implications |

|---|---|---|

| Ma Li & Scott R. (2018) | Identified degradation pathways of EE-3-G in river ecosystems | Highlights potential risks to aquatic life from persistent estrogenic compounds |

| Socas-Rodríguez et al. (2022) | Developed methods for detecting EE metabolites in dairy products | Indicates widespread exposure to estrogenic compounds through food sources |

Case Studies

-

Health Effects in Women Using Oral Contraceptives

A study assessed the health status of women using combined oral contraceptives containing drospirenone and ethinyl estradiol. Results indicated alterations in phase I/II biotransformation activities, suggesting that prolonged exposure to EE and its metabolites, including EE-3-G, may lead to significant biochemical changes and potential health risks . -

Endocrine Disruption in Aquatic Species

Research on wild fish populations exposed to wastewater effluents containing EE-3-G demonstrated reproductive abnormalities linked to endocrine disruption. These findings underscore the importance of monitoring estrogenic compounds in environmental settings to protect wildlife .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBBEZHAELJFKW-IWTIIAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-76-1 | |

| Record name | Ethynylestradiol-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.